
N'-(2,8-dimethyl-4-quinolinyl)-N,N-dimethyl-1,4-benzenediamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,8-dimethyl-4-quinolinyl)-N,N-dimethyl-1,4-benzenediamine hydrochloride, also known as DMQD, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that can be used to label and detect various biomolecules, such as proteins, nucleic acids, and lipids. DMQD has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用机制
The mechanism of action of N'-(2,8-dimethyl-4-quinolinyl)-N,N-dimethyl-1,4-benzenediamine hydrochloride is based on its ability to bind to biomolecules and emit fluorescence upon excitation. This compound contains a quinoline ring that can intercalate into the DNA double helix or bind to the exposed amino acids in proteins. This compound also contains a dimethylamino group that can interact with the polar head groups of lipids in cell membranes. Upon excitation with a specific wavelength of light, this compound emits fluorescence that can be detected and quantified using fluorescence microscopy or spectroscopy. The fluorescence intensity of this compound is affected by the local environment of the biomolecule it binds to, such as the pH, polarity, and viscosity.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound does not affect cell viability, proliferation, or differentiation, and it does not induce apoptosis or necrosis. This compound also does not interfere with the normal functions of biomolecules it binds to, such as DNA replication, transcription, translation, or protein folding. However, this compound can affect the fluorescence intensity and localization of biomolecules it binds to, which should be taken into consideration when interpreting the results of experiments.
实验室实验的优点和局限性
N'-(2,8-dimethyl-4-quinolinyl)-N,N-dimethyl-1,4-benzenediamine hydrochloride has several advantages for lab experiments, such as its high sensitivity, specificity, and versatility. This compound can detect biomolecules with high precision and resolution, and it can be used in various experimental settings, such as live-cell imaging, flow cytometry, and high-throughput screening. This compound also has some limitations, such as its photobleaching, phototoxicity, and non-specific binding. This compound can lose its fluorescence intensity over time or under prolonged exposure to light, which can affect the accuracy and reproducibility of experiments. This compound can also cause damage to cells and tissues if used at high concentrations or for prolonged periods, which can affect the validity and reliability of experiments. This compound can also bind to non-target biomolecules or structures, such as liposomes or extracellular matrix, which can produce false-positive or false-negative results.
未来方向
There are several future directions for N'-(2,8-dimethyl-4-quinolinyl)-N,N-dimethyl-1,4-benzenediamine hydrochloride research, such as the development of new synthesis methods, the optimization of experimental protocols, and the exploration of new applications. This compound can be synthesized using alternative chemical reactions or modified structures, which can improve its yield, purity, and stability. This compound can also be conjugated with other molecules, such as antibodies, peptides, or nanoparticles, which can enhance its specificity, selectivity, and functionality. This compound can also be used to study various biological processes, such as protein-protein interactions, gene expression, and signal transduction, which can provide new insights into the mechanisms of diseases and the development of new therapies.
合成方法
N'-(2,8-dimethyl-4-quinolinyl)-N,N-dimethyl-1,4-benzenediamine hydrochloride can be synthesized using various methods, including the condensation reaction of 2,8-dimethyl-4-aminoquinoline with 1,4-diaminobenzene, followed by the methylation reaction with dimethyl sulfate and the hydrochloride salt formation reaction with hydrochloric acid. The yield of this compound synthesis is affected by the reaction conditions, such as the reaction time, temperature, and solvent. The purity and stability of this compound can also be improved by using high-performance liquid chromatography (HPLC) and storing it in a dry and dark place.
科学研究应用
N'-(2,8-dimethyl-4-quinolinyl)-N,N-dimethyl-1,4-benzenediamine hydrochloride has been widely used in scientific research as a fluorescent probe for labeling and detecting various biomolecules. For example, this compound can be used to label and detect proteins in living cells, such as actin, tubulin, and histones. This compound can also be used to label and detect nucleic acids, such as DNA and RNA, in vitro and in vivo. Additionally, this compound can be used to label and detect lipids, such as cholesterol and phospholipids, in cell membranes. The fluorescence intensity and wavelength of this compound can be adjusted by changing the excitation and emission wavelengths, which allows for the simultaneous detection of multiple biomolecules.
属性
IUPAC Name |
1-N-(2,8-dimethylquinolin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3.ClH/c1-13-6-5-7-17-18(12-14(2)20-19(13)17)21-15-8-10-16(11-9-15)22(3)4;/h5-12H,1-4H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOHYBYPQYTMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2,5-dimethyl-3-thienyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B4998783.png)
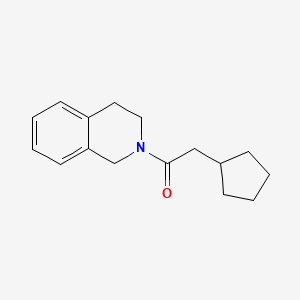
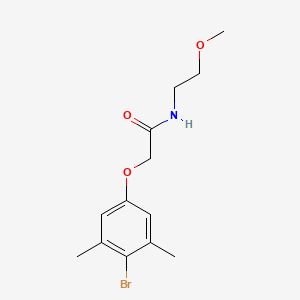
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide](/img/structure/B4998803.png)
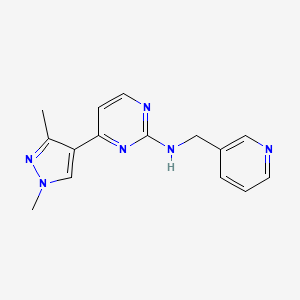

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine](/img/structure/B4998836.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)
![4-fluoro-N-3-isoxazolyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4998847.png)
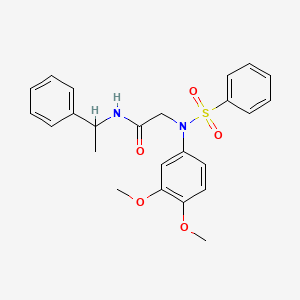
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B4998864.png)
![5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4998874.png)
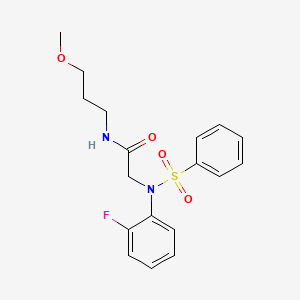
![1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B4998884.png)